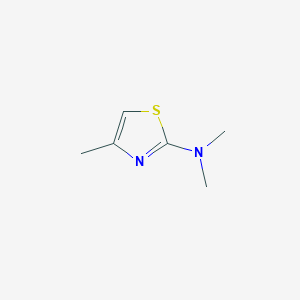

N,N,4-Trimethylthiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N,4-trimethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5-4-9-6(7-5)8(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSYIGHGQHSTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468637 | |

| Record name | N,N,4-Trimethylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-18-3 | |

| Record name | N,N,4-Trimethylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Framework for Elucidating the In Vitro Mechanism of Action of N,N,4-Trimethylthiazol-2-amine

Abstract: N,N,4-Trimethylthiazol-2-amine is a small molecule belonging to the 2-aminothiazole class, a scaffold known to be a cornerstone in the synthesis of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. While the specific mechanism of action for this compound is not extensively documented in publicly available literature, its structural motif suggests significant therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically elucidate the in vitro mechanism of action of novel compounds such as this compound. The methodologies detailed herein are designed to progress from broad phenotypic screening to precise target identification, validation, and pathway analysis, ensuring a rigorous and self-validating approach to mechanistic discovery.

Part 1: Foundational Analysis and Hypothesis Generation

The initial phase of investigation focuses on characterizing the compound and identifying a quantifiable biological effect. This establishes the foundation for all subsequent mechanistic studies.

Physicochemical Characterization

Before biological assessment, it is critical to determine the fundamental physicochemical properties of this compound. This includes solubility in various buffer systems (e.g., PBS, DMSO), stability over time at different temperatures, and lipophilicity (LogP). These parameters are crucial for designing robust in vitro assays and interpreting results accurately.

Structural and Tautomeric Analysis

The 2-aminothiazole core of this compound can exist in several tautomeric forms due to proton migration[4][5]. Understanding the predominant tautomer under physiological conditions is essential, as different forms may exhibit distinct target affinities and biological activities. This can be investigated using techniques like NMR spectroscopy in aqueous solutions.

Broad-Spectrum Phenotypic Screening

The first step in understanding a novel compound's action is to identify what it does. A broad phenotypic screen across a diverse panel of human cancer cell lines (e.g., NCI-60) or primary cells relevant to specific disease areas (e.g., immunology, neuroscience) is recommended.

Key Assays:

-

Cell Viability/Cytotoxicity Assays: (e.g., MTS, CellTiter-Glo®) to determine the concentration-dependent effect on cell proliferation and identify sensitive cell lines.

-

High-Content Imaging: To observe morphological changes, such as apoptosis induction (Caspase-3/7 activation), cell cycle arrest (DNA content staining), or changes in subcellular protein localization.

The goal is to identify a robust and reproducible cellular phenotype that can be used as a primary endpoint for subsequent target deconvolution efforts.

Part 2: Target Identification Strategies

Once a phenotype is established, the next critical step is to identify the direct molecular target(s) of this compound. This process bridges the gap between the chemical structure and its biological effect[6]. A multi-pronged approach combining affinity-based, label-free, and computational methods is most effective.

Affinity-Based Target Identification

These methods utilize a modified version of the compound to isolate its binding partners from a complex biological mixture, such as a cell lysate[7][8].

Workflow: Affinity Chromatography Pulldown This involves synthesizing an analogue of this compound with an immobilized linker arm (e.g., attached to biotin or a resin like agarose beads)[7]. This "bait" is incubated with cell lysate, allowing the target protein(s) to bind. The complex is then purified, and the bound proteins are identified by mass spectrometry[7].

Experimental Protocol: Affinity Chromatography Pulldown

-

Probe Synthesis: Synthesize an analogue of this compound with a linker suitable for conjugation to NHS-activated sepharose beads. A control, non-binding analogue should also be synthesized.

-

Lysate Preparation: Culture and harvest cells exhibiting the desired phenotype. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Incubation: Incubate the pre-cleared cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins using a competitive binder, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Identification: Separate the eluted proteins by SDS-PAGE, excise unique bands, and identify them using LC-MS/MS analysis.

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Therapeutic Targets of N,N,4-Trimethylthiazol-2-amine: A Roadmap for Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] This guide focuses on a specific, less-explored derivative, N,N,4-Trimethylthiazol-2-amine , and provides a comprehensive framework for its investigation as a potential therapeutic agent. Due to the limited direct research on this compound, this document serves as a forward-looking technical roadmap rather than a review of established data. It synthesizes knowledge from the broader 2-aminothiazole class to hypothesize potential therapeutic targets and provides detailed, field-proven methodologies for a structured investigation, from initial phenotypic screening to definitive target validation. Our objective is to equip researchers with the strategic insights and practical protocols necessary to unlock the therapeutic potential of this promising molecule.

Part 1: The 2-Aminothiazole Scaffold: A Foundation of Diverse Bioactivity

The 2-aminothiazole scaffold is a cornerstone in the synthesis of biologically active molecules, prized for its versatile biological and medicinal properties.[3][4] This heterocyclic amine is a key component in clinically approved drugs, including the kinase inhibitor dasatinib and the PI3K inhibitor alpelisib.[5] Its derivatives have demonstrated a wide range of therapeutic activities, making the 2-aminothiazole core an attractive starting point for novel drug discovery.[1][3]

The established bioactivities of the 2-aminothiazole class provide a logical starting point for investigating this compound. The diverse therapeutic applications stem from the scaffold's ability to interact with a wide array of biological targets.[2]

| Therapeutic Area | Observed Activities & Potential Targets | Citation(s) |

| Oncology | Antiproliferative, Cytotoxic. Targets include kinases (e.g., Abl, Src), tubulin, and Poly(ADP-Ribose) Polymerase-1 (PARP-1). | [3][5][6] |

| Inflammation | Anti-inflammatory. Inhibition of pro-inflammatory mediators. | [1] |

| Infectious Diseases | Antibacterial, Antifungal, Antimycobacterial, Antiplasmodial. | [1][3] |

| Neurological Disorders | Neuroprotective, Antioxidant. | [3][4] |

| Other | Antidiabetic, Antihypertensive, Dopaminergic. | [3] |

A summary of the diverse biological activities reported for 2-aminothiazole derivatives.

The structure of this compound (C₆H₁₀N₂S, MW: 142.225 g/mol ) is relatively simple, featuring methyl substitutions on the amine and the thiazole ring.[7] These substitutions can influence its solubility, metabolic stability, and interaction with biological targets. The N,N-dimethyl group, for instance, removes the hydrogen bond donor capability of the 2-amino group, which could significantly alter its binding profile compared to primary or secondary aminothiazoles.

Part 2: Hypothetical Therapeutic Targets of this compound

Based on the established activities of the 2-aminothiazole scaffold, we can formulate several primary hypotheses for the therapeutic potential of this compound.

Hypothesis 1: Kinase Inhibition in Oncology

Many 2-aminothiazole derivatives function as kinase inhibitors.[5] The small, rigid structure of this compound may allow it to fit into the ATP-binding pocket of various kinases. Its specific substitution pattern will determine its selectivity profile. A primary avenue of investigation should be its potential as an anticancer agent via kinase modulation.

Hypothesis 2: Modulation of Inflammatory Pathways

The anti-inflammatory properties of 2-aminothiazoles are well-documented.[1] this compound could potentially inhibit key enzymes in inflammatory signaling cascades, such as inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2), or modulate transcription factors like NF-κB.

Hypothesis 3: Neuroprotective Activity

Several 2-aminothiazole compounds have shown neuroprotective and antioxidant effects.[4] Given its small size and potential for blood-brain barrier penetration, this compound could be investigated for its ability to mitigate oxidative stress or modulate pathways involved in neurodegenerative diseases.

Part 3: A Methodological Framework for Target Identification and Validation

This section provides a structured, multi-phase approach to systematically investigate the therapeutic potential of this compound.

Phase 1: Synthesis and Phenotypic Screening

1.1. Synthesis of this compound

The compound can be synthesized via the Hantzsch Thiazole Synthesis .[8][9] This classic method involves the condensation of an α-haloketone with a thioamide.[9]

-

Protocol:

-

React 1-chloropropan-2-one (α-haloketone) with N,N-dimethylthiourea (thioamide).

-

The reaction is typically carried out in a solvent such as methanol or ethanol and may be heated to facilitate the reaction.[8]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be precipitated, filtered, and purified by recrystallization or column chromatography.

-

Confirm the structure and purity using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC).

-

1.2. Broad Phenotypic Screening

The initial step is to determine if the compound exhibits any significant biological activity in cell-based assays.

-

Anticancer Activity Screening:

-

Objective: To assess the cytotoxic/antiproliferative effects of the compound across a panel of human cancer cell lines.

-

Protocol:

-

Cell Lines: Utilize a diverse panel, such as MCF-7 (breast), PC-3 (prostate), HCT116 (colon), and A549 (lung).[10]

-

Assay: Use a viability assay such as the CellTiter-Glo Luminescent Cell Viability Assay or a standard MTT/XTT assay.[11]

-

Procedure: Plate cells in 96-well plates and allow them to adhere overnight. Treat with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours.

-

Data Analysis: Measure cell viability and calculate the half-maximal inhibitory concentration (IC50) for each cell line.[10]

-

-

-

Anti-inflammatory Activity Screening:

-

Objective: To determine if the compound can inhibit the production of inflammatory mediators.

-

Protocol (Nitric Oxide Inhibition Assay):

-

Cell Line: Use a murine macrophage cell line like RAW 264.7.[12][13]

-

Procedure: Pre-treat RAW 264.7 cells with various concentrations of the compound for 1-2 hours.[14] Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.[14]

-

Measurement: Quantify the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.[12][14]

-

Data Analysis: Determine the concentration at which the compound inhibits LPS-induced NO production by 50% (IC50).

-

-

Phase 2: Target Deconvolution and Identification

If a robust phenotype is observed, the next critical step is to identify the molecular target(s).

Caption: Workflow for identifying potential protein targets of a bioactive compound.

-

2.1. Affinity Chromatography-Mass Spectrometry:

-

Principle: This classic method uses an immobilized version of the small molecule to "fish" for its binding partners from a cell lysate.[15][16][17]

-

Protocol:

-

Probe Synthesis: Synthesize an analogue of this compound with a linker arm and a biotin tag or a functional group suitable for immobilization on a resin (e.g., NHS-ester or epoxy-activated sepharose beads).

-

Immobilization: Covalently attach the synthesized probe to the chromatography resin.

-

Lysate Incubation: Incubate the immobilized probe with a total cell lysate from the phenotypically responsive cell line.

-

Wash and Elute: Wash the resin extensively to remove non-specific binders. Elute the specifically bound proteins by changing buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free (non-immobilized) compound.[15][18]

-

Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

-

2.2. Kinome-wide Profiling:

-

Principle: If kinase inhibition is suspected, a direct approach is to screen the compound against a large panel of purified kinases.

-

Methodology: Several commercial services (e.g., Eurofins Discovery's KINOMEscan™, Promega's Kinase Selectivity Profiling Services) offer screening against hundreds of kinases.[19][20][21] This provides a rapid and comprehensive overview of the compound's kinase selectivity profile. The output is typically a list of kinases for which binding or inhibition is observed, along with quantitative measures of affinity (e.g., Kd) or inhibition (IC50).

-

Phase 3: Target Validation

Once putative targets are identified, it is essential to validate the direct interaction in multiple orthogonal assays.

Caption: A multi-pronged approach for validating a drug-target interaction.

-

3.1. Biophysical Confirmation of Direct Binding (Surface Plasmon Resonance - SPR):

-

Principle: SPR is a label-free technique that measures real-time binding events between a ligand and an immobilized protein, providing kinetic data (kon, koff) and affinity (KD).[22][23][24][25][26]

-

Protocol:

-

Immobilization: Covalently immobilize the purified recombinant target protein onto an SPR sensor chip.

-

Binding Analysis: Flow a series of concentrations of this compound over the chip surface.

-

Data Acquisition: A sensorgram is generated, showing the association and dissociation phases of the interaction.

-

Analysis: Fit the data to a binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD), providing a quantitative measure of binding affinity.

-

-

-

3.2. Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA):

-

Principle: This assay confirms that the compound binds to its target in the complex environment of an intact cell. Ligand binding stabilizes the target protein, increasing its melting temperature.[27][28][29][30]

-

Protocol:

-

Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells across a range of temperatures. This causes unbound and unstable proteins to denature and aggregate.[27][29]

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Detection: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody via Western blot, ELISA, or other detection methods.

-

Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.[29]

-

-

Conclusion

This compound represents an intriguing yet under-investigated molecule within the highly valuable 2-aminothiazole class. While its specific biological targets remain unknown, the rich history of its parent scaffold provides a strong rationale for its systematic investigation. This guide outlines a comprehensive, hypothesis-driven research plan, complete with actionable protocols, designed to efficiently probe its therapeutic potential. By progressing from broad phenotypic screening to rigorous, multi-faceted target validation, researchers can systematically deorphan this compound and potentially uncover novel therapeutic leads in oncology, inflammation, or neurodegenerative disease. The methodologies described herein represent a self-validating system, ensuring that any identified target is supported by a confluence of biochemical, biophysical, and cellular evidence.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Available at: [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2025). ResearchGate. Available at: [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. Available at: [Link]

-

Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. (2021). National Institutes of Health. Available at: [Link]

-

N,N,4-trimethyl-1,3-thiazol-2-amine. (2025). ChemSynthesis. Available at: [Link]

-

Affinity Chromatography | Principles. Cube Biotech. Available at: [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (2025). ResearchGate. Available at: [Link]

-

Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available at: [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. Available at: [Link]

-

In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). PubMed Central. Available at: [Link]

-

Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025). ACS Omega. Available at: [Link]

-

Introduction to Affinity Chromatography. Bio-Rad. Available at: [Link]

-

Large and Small Molecule Screening by SPR. Bio-Rad. Available at: [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. Available at: [Link]

-

Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2019). PubMed Central. Available at: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

In-vitro Models in Anticancer Screening. (2019). ResearchGate. Available at: [Link]

-

A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (2006). PubMed Central. Available at: [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Journal of Chemical Health Risks. Available at: [Link]

-

Small molecule target identification using photo-affinity chromatography. (2019). PubMed Central. Available at: [Link]

-

Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available at: [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Available at: [Link]

-

Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. (2021). MDPI. Available at: [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Available at: [Link]

-

Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017). Royal Society of Chemistry. Available at: [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. Available at: [Link]

-

Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2012). National Center for Biotechnology Information. Available at: [Link]

-

One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2025). ResearchGate. Available at: [Link]

-

Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Available at: [Link]

-

Assays for Nitric Oxide Expression. (2016). ResearchGate. Available at: [Link]

-

SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. (2015). HETEROCYCLES. Available at: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Available at: [Link]

-

Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025). bioRxiv. Available at: [Link]

-

Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Available at: [Link]

-

Kinase Screening & Profiling Service. Reaction Biology. Available at: [Link]

-

Affinity Chromatography. Creative Biolabs. Available at: [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central. Available at: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). MDPI. Available at: [Link]

-

THIAZOLE. CUTM Courseware. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. cube-biotech.com [cube-biotech.com]

- 16. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 18. bio-rad.com [bio-rad.com]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. kinaselogistics.com [kinaselogistics.com]

- 21. Kinase Selectivity Profiling Services [promega.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Large and Small Molecule Screening by SPR | Bio-Rad [bio-rad.com]

- 24. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 25. books.rsc.org [books.rsc.org]

- 26. biorxiv.org [biorxiv.org]

- 27. news-medical.net [news-medical.net]

- 28. bio-protocol.org [bio-protocol.org]

- 29. tandfonline.com [tandfonline.com]

- 30. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Solubility of N,N,4-Trimethylthiazol-2-amine in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N,N,4-Trimethylthiazol-2-amine. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the physicochemical principles governing the solubility of this substituted aminothiazole, offers predictive insights based on its molecular structure, and provides robust, step-by-step protocols for empirical solubility determination. In the absence of extensive published solubility data for this specific molecule, this guide empowers the researcher to generate reliable and reproducible solubility profiles in a variety of common laboratory solvents, ensuring a solid foundation for subsequent experimental design.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a thiazole ring, a common scaffold in medicinal chemistry. Its structure is characterized by a tertiary amine group at the 2-position and a methyl group at the 4-position of the thiazole ring.

Molecular Structure:

-

Core: A five-membered thiazole ring containing both sulfur and nitrogen heteroatoms.

-

Substitution:

-

A dimethylamino group (-N(CH3)2) at the C2 position.

-

A methyl group (-CH3) at the C4 position.

-

The solubility of this compound is a critical parameter for a wide range of applications, including reaction chemistry, formulation development, and biological screening. Key structural features influencing its solubility include the basic tertiary amine, the overall low polarity of the hydrocarbon portions (three methyl groups), and the potential for interactions via the heteroatoms in the thiazole ring. Compared to its primary amine analogue, 2-amino-4-methylthiazole, the N,N-dimethyl substitution increases the molecule's lipophilicity and removes the potential for hydrogen bond donation, which is expected to significantly impact its solubility profile, particularly in protic solvents.

Predicted Solubility Profile: A Theoretical Framework

Direct, empirically determined solubility data for this compound is not widely available in peer-reviewed literature. However, we can establish a strong predictive framework based on fundamental chemical principles and data from analogous structures.

The "Like Dissolves Like" Principle

The polarity of a molecule is a primary determinant of its solubility. We can mentally dissect this compound into its polar and non-polar regions. The thiazole ring and the tertiary amine nitrogen introduce polarity. Conversely, the three methyl groups contribute to its non-polar, hydrocarbon character. This balance suggests moderate polarity.

-

Polar Solvents (e.g., Water, Methanol, Ethanol): Lower aliphatic amines can be soluble in water due to their ability to form hydrogen bonds.[1] However, the N,N-dimethyl substitution on our target molecule prevents it from acting as a hydrogen bond donor, and the increased hydrocarbon content will likely lead to low solubility in water. Solubility is expected to be better in polar organic solvents like short-chain alcohols (methanol, ethanol) than in water.[1]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The presence of multiple methyl groups suggests that the compound will exhibit good solubility in non-polar aprotic solvents.

-

Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate, THF): These solvents are often excellent choices for molecules with mixed polarity. It is predicted that this compound will be highly soluble in these solvents.

Acid-Base Chemistry: A Powerful Solubility Switch

The tertiary amine group in this compound is basic. This property is the key to dramatically enhancing its solubility in aqueous media. In the presence of an acid, the amine will be protonated to form a cationic ammonium salt.

R3N (sparingly soluble) + H3O+ ⇌ R3NH+ (highly polar, water-soluble) + H2O

This conversion from a neutral organic molecule to an ionic salt drastically increases polarity, rendering the compound soluble in aqueous acid.[2] For example, the related compound 2-aminothiazole is reported to be soluble in 1 M HCl at a concentration of 50 mg/mL. A similar, if not greater, solubility is anticipated for this compound in dilute aqueous acids like 5% HCl.

Quantitative Solubility Data Summary

As previously stated, specific quantitative solubility data for this compound is scarce. The following table provides a predicted solubility profile based on the principles outlined above and serves as a template for recording empirically determined values using the protocols in Section 4. For context, data for the related compound, 2-amino-4-methylthiazole, is included where available.

| Solvent | Solvent Type | Predicted Solubility of this compound | Reported Solubility of 2-amino-4-methylthiazole |

| Water | Polar Protic | Very Low to Insoluble | 10.8 µg/mL (at pH 7.4)[3] |

| Methanol | Polar Protic | Soluble | Soluble[4] |

| Ethanol | Polar Protic | Soluble | Soluble[4] |

| Acetone | Polar Aprotic | Soluble to Very Soluble | Not specified |

| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | Not specified |

| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | Not specified |

| Ethyl Acetate | Intermediate Polarity | Soluble to Very Soluble | Not specified |

| Toluene | Non-Polar Aprotic | Soluble | Not specified |

| Hexane | Non-Polar Aprotic | Sparingly Soluble to Insoluble | Not specified |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Not specified |

| 5% Hydrochloric Acid (aq) | Aqueous Acid | Very Soluble | Soluble (50 mg/mL in 1M HCl) |

| 5% Sodium Hydroxide (aq) | Aqueous Base | Insoluble | Insoluble |

Experimental Protocols for Solubility Determination

Scientific integrity demands empirical validation. The following protocols are designed to be self-validating systems for determining the solubility of this compound.

Qualitative Solubility Classification

This initial screening protocol quickly classifies the compound's solubility in key solvent types, providing crucial information about its acidic/basic nature and polarity.[5]

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Ethanol, Toluene

-

pH paper

Procedure:

-

Preparation: Add approximately 20 mg of this compound to five separate, labeled test tubes.

-

Solvent Addition: Add 1 mL of each respective solvent to its labeled test tube.

-

Mixing: Vortex each test tube vigorously for 30-60 seconds.

-

Observation: Observe each tube. If the solid completely disappears, the compound is classified as "soluble." If any solid remains, it is "insoluble."

-

Confirmation (for Acid/Base):

-

To the tube containing 5% HCl where the compound dissolved, add 10% NaOH dropwise until the solution is basic (confirm with pH paper). The reappearance of a precipitate confirms the presence of a basic functional group.

-

To the tube containing 5% NaOH, observe for any reaction (e.g., color change) even if insoluble.

-

-

Record: Log all observations systematically.

The logical flow for this qualitative analysis is crucial for classification.

Caption: Qualitative solubility classification workflow.

Quantitative Determination (Saturation Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Scintillation vials or glass flasks with screw caps

-

Analytical balance

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 or 0.45 µm, ensure solvent compatibility, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

-

Volumetric flasks and pipettes for standard preparation.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (e.g., 10-20 mg). The key is to have undissolved solid remaining at equilibrium.

-

Accurately add a known volume of the chosen solvent (e.g., 5.0 mL).

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake for at least 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) is recommended to be certain.

-

-

Sample Collection and Preparation:

-

Allow the vial to sit undisturbed for at least 2 hours at the same temperature for the excess solid to settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved microcrystals.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered, saturated solution with the chosen solvent to a concentration that falls within the linear range of your analytical method.

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine its concentration.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the solubility of the compound in that solvent at that temperature.

-

Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution Factor)

-

The experimental workflow ensures accuracy by controlling variables and using a precise analytical endpoint.

Caption: Quantitative shake-flask solubility determination workflow.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to novel chemical entities. The related compound, 2-amino-4-methylthiazole, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a molecule of interest with a predictable but empirically unconfirmed solubility profile. Its structure as a tertiary aminothiazole suggests high solubility in moderately polar to non-polar organic solvents and very low solubility in neutral water. The basicity of the tertiary amine is the most critical feature for practical applications, allowing for a dramatic increase in aqueous solubility under acidic conditions (pH < 5). This guide provides the theoretical foundation and, more importantly, the detailed experimental protocols necessary for researchers to confidently and accurately determine the solubility of this compound in any solvent relevant to their work. The generation of such fundamental data is an indispensable step in the journey of drug discovery and development.

References

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74143, 2-Amino-4-methylthiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Trisodium citrate. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

-

Çanakkale Onsekiz Mart University. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81320970, N-(2,4,4-trimethylcyclohexyl)-1,3-thiazol-2-amine. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 1219 - Sodium Citrate Dihydrate. Retrieved from [Link]

-

MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Retrieved from [Link]

-

ResearchGate. (2020). Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. Retrieved from [Link]

-

Loba Chemie. (2022). tri-SODIUM CITRATE DIHYDRATE | Buffer Substances | Article No. 05830. Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility 13. Retrieved from [Link]

- Google Patents. (n.d.). WO2012042185A2 - Solvents for the determination of amines in water.

Sources

Methodological & Application

Application Notes & Protocols: Mastering the Hantzsch-Type Multicomponent Reaction for Thiazole Synthesis

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Relevance of the Thiazole Scaffold

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an indispensable tool in the design of bioactive molecules targeting a vast array of diseases, from cancers to infectious agents. The Hantzsch thiazole synthesis, first described over a century ago, remains a remarkably robust and versatile method for constructing this vital heterocycle.[1] This guide moves beyond the textbook depiction, delving into the strategic nuances of its modern, multicomponent reaction (MCR) format—a critical evolution for contemporary drug discovery, where efficiency, diversity, and sustainability are paramount.

The Hantzsch Reaction: Mechanism and Multicomponent Evolution

A foundational understanding of the reaction mechanism is crucial for troubleshooting, optimization, and rational design of novel synthetic routes.

The Classical Two-Component Mechanism

The traditional Hantzsch synthesis involves the condensation of an α-halocarbonyl compound (typically an α-haloketone) with a sulfur-containing nucleophile, such as a thioamide.[1] The reaction proceeds through a well-defined sequence:

-

S-Alkylation: The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic carbon bearing the halogen. This initial S-alkylation forms a key isothiourea intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon, forging the five-membered ring.

-

Dehydration: The resulting cyclic hemiaminal intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, stable aromatic thiazole ring.[1]

Caption: The classical reaction pathway of the Hantzsch thiazole synthesis.

The Multicomponent Reaction (MCR) Paradigm

The true power of the Hantzsch synthesis in a drug discovery context is realized in its one-pot, multicomponent format. This approach enhances operational simplicity and atom economy by generating one or more of the key reactants in situ. A common and highly effective MCR strategy involves the three-component coupling of a ketone, a halogen source, and a thioamide (or thiourea).[2]

This MCR approach offers significant advantages:

-

Efficiency: Eliminates the need to isolate and purify the often lachrymatory and unstable α-haloketone intermediate.

-

Diversity: Allows for rapid generation of compound libraries by simply varying the three input components.

-

Green Chemistry: Reduces waste and solvent usage compared to multi-step procedures, aligning with modern sustainable synthesis goals.[3][4]

Caption: General workflow for a Hantzsch-type three-component synthesis.

Application Note I: Strategic Considerations for Reaction Design

Success in Hantzsch synthesis hinges on the judicious selection of substrates, catalysts, and conditions.

Substrate Scope and Reactivity

-

The Carbonyl Component: Aryl ketones (acetophenones) are the most common precursors. The electronic nature of substituents on the aromatic ring significantly impacts the rate of the initial α-halogenation step. Electron-donating groups (e.g., -OCH₃, -CH₃) can accelerate this step but may lead to over-halogenation. Conversely, strongly electron-withdrawing groups (e.g., -NO₂) can retard the reaction.

-

The Halogenating Agent: While pre-synthesized α-bromoacetophenones are commercially available, in situ generation is often preferred.[5]

-

N-Bromosuccinimide (NBS): A mild and highly selective brominating agent, often used with a radical initiator or acid catalyst.

-

Elemental Bromine (Br₂): Effective but highly corrosive and toxic, requiring careful handling.

-

Elemental Iodine (I₂): A less reactive but safer alternative, often sufficient for activated ketones.

-

-

The Sulfur Component: Thiourea is the most common choice for synthesizing 2-aminothiazoles, a privileged substructure in many bioactive molecules. Substituted thioureas and thioamides can be used to install diversity at the 2-position of the thiazole ring. The stability of the thioamide is a key consideration, as some can be prone to decomposition under harsh conditions.

Optimizing Reaction Conditions: Solvents and Catalysts

The choice of solvent and catalyst can dramatically influence reaction time, yield, and product purity.

| Parameter | Common Choices | Rationale & Field Insights |

| Solvent | Ethanol, Methanol, Acetonitrile, DMF | Ethanol is a versatile and environmentally benign choice that effectively solubilizes most reactants and facilitates product precipitation upon cooling. DMF can be used for less reactive substrates due to its high boiling point but makes product isolation more challenging. |

| Catalyst | None (thermal), Lewis Acids (e.g., ZnCl₂), Brønsted Acids (e.g., p-TsOH), Heterogeneous Catalysts | Many Hantzsch reactions proceed efficiently with simple heating (reflux).[5] For sluggish reactions involving deactivated ketones, a catalytic amount of a Lewis acid can activate the carbonyl group. Recent "green" protocols utilize reusable solid catalysts like silica-supported acids.[3][6] |

| Temperature | Room Temperature to Reflux (typically 60-80 °C) | The optimal temperature balances reaction rate with potential side reactions. Monitoring by TLC is essential to determine the point of maximum product formation before significant decomposition or side product accumulation occurs. |

| Base | Pyridine, Triethylamine, Na₂CO₃ | Often used in the work-up step to neutralize the HBr or HI generated during the reaction, which facilitates product precipitation.[5] In some cases, a mild base is included in the reaction mixture to drive the final dehydration step. |

Application Note II: Protocol for a One-Pot, Three-Component Synthesis of 4-(4-methoxyphenyl)-2-aminothiazole

This protocol provides a robust and reproducible method for synthesizing a representative 2-aminothiazole derivative, a common core in drug development projects.[7]

Materials and Equipment

-

Reagents: 4'-Methoxyacetophenone (1.0 mmol, 150.2 mg), Iodine (1.05 mmol, 266.4 mg), Thiourea (1.5 mmol, 114.2 mg), Anhydrous Ethanol (10 mL).

-

Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Thin Layer Chromatography (TLC) apparatus (silica plates, UV lamp), filtration apparatus (Büchner funnel), standard glassware.

Step-by-Step Experimental Protocol

-

Reaction Setup: To the 50 mL round-bottom flask, add 4'-methoxyacetophenone (1.0 mmol) and thiourea (1.5 mmol).

-

Scientist's Note: Using a slight excess of thiourea ensures the complete consumption of the valuable ketone starting material.

-

-

Solvent Addition: Add 10 mL of anhydrous ethanol to the flask, followed by a magnetic stir bar.

-

Initiation: Add iodine (1.05 mmol) to the stirring suspension. The mixture will immediately turn dark brown.

-

Causality Check: The iodine serves as the halogen source for the in situ α-iodination of the acetophenone, the rate-determining step in this one-pot sequence.

-

-

Thermal Promotion: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.

-

Self-Validation: Monitor the reaction progress every 30 minutes using TLC (eluent: 30% Ethyl Acetate in Hexane). The starting ketone is UV active and will show a higher Rf value than the highly polar aminothiazole product. The reaction is typically complete within 2-3 hours.

-

-

Work-up and Isolation: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture into a beaker containing 30 mL of cold water. Add saturated sodium thiosulfate solution dropwise to quench any unreacted iodine (the brown color will disappear). Then, add 10% aqueous sodium carbonate solution until the pH is ~8-9 to neutralize the hydroiodic acid formed, which will induce precipitation of the product.

-

Filtration: Collect the resulting pale-yellow solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 10 mL) to remove any inorganic salts and excess thiourea.

-

Purification: The crude product is often of high purity. For exacting applications, it can be further purified by recrystallization from an ethanol/water mixture. Dry the final product under vacuum.

Characterization

Confirm the identity and purity of the synthesized 4-(4-methoxyphenyl)-2-aminothiazole using standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the chemical structure.

-

LC-MS: To confirm the molecular weight and assess purity.

-

Melting Point: To compare with literature values as a purity check.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Incomplete α-halogenation; Deactivated ketone; Insufficient heating. | Add a catalytic amount of p-TsOH to promote halogenation. Increase reaction time or temperature. Ensure the reflux temperature is reached. |

| Multiple Products on TLC | Over-halogenation (di-iodination); Side reactions. | Use a milder halogenating agent like NBS. Reduce the stoichiometry of the halogen source to 1.0 equivalent. Monitor carefully and stop the reaction once the desired product is maximized. |

| Product Fails to Precipitate | Product is too soluble in the work-up mixture; Insufficient neutralization. | Concentrate the reaction mixture under reduced pressure before pouring into water. Ensure the pH is basic (>8) after adding sodium carbonate. |

References

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 24, 2026, from [Link]

-

Pawar, G. G., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Retrieved January 24, 2026, from [Link]

-

Asija, S., & Sahu, S. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. Retrieved January 24, 2026, from [Link]

-

Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 24, 2026, from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 24, 2026, from [Link]

-

Gawande, M. B., et al. (2013). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. ResearchGate. Retrieved January 24, 2026, from [Link]

-

Bouherrou, Z., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved January 24, 2026, from [Link]

-

Sadeghpour, H., et al. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. PubMed. Retrieved January 24, 2026, from [Link]

-

García-Ruiz, C., et al. (2005). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip. Retrieved January 24, 2026, from [Link]

-

Blower, J. E., et al. (2021). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved January 24, 2026, from [Link]

Sources

Application Note: A Comprehensive Framework for Investigating the Antimicrobial Potential of N,N,4-Trimethylthiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3] This application note provides a detailed, research-oriented guide for the comprehensive investigation of N,N,4-trimethylthiazol-2-amine as a potential antimicrobial agent. The protocols herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure scientific rigor and reproducibility.[4][5] This document will guide researchers through a systematic evaluation, from initial screening to a more in-depth characterization of the compound's antimicrobial activity.

Introduction: The Rationale for Investigating Thiazole Derivatives

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a core component of numerous biologically active molecules, including some approved drugs.[6][7] The versatility of the thiazole scaffold allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities.[8] Several studies have highlighted the potent antibacterial and antifungal activities of various thiazole derivatives.[2][6][7] The mechanisms of action for these compounds are varied, ranging from the inhibition of essential enzymes and disruption of cell division to the impairment of cell membrane integrity.[1][7]

Given the established antimicrobial potential of the thiazole class, this compound presents itself as a compelling candidate for investigation. This document outlines a comprehensive suite of standardized in vitro assays to systematically determine its antimicrobial profile.

Synthesis and Preparation of this compound

A common method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1] For this compound, a potential route involves the reaction of a suitable α-haloketone with a substituted thiourea. Alternatively, commercially available 2-amino-4-methylthiazole can be subjected to N-methylation.[9] A general synthetic scheme is presented below.

General Synthetic Approach:

A mixture of a methyl carbonyl compound, a substituted thiourea, and an activating agent such as N-iodosuccinimide (NIS) in a suitable solvent like ethanol can be stirred at room temperature.[9] The reaction progress is typically monitored by thin-layer chromatography (TLC).[9] Upon completion, the product can be isolated and purified using standard techniques like filtration and recrystallization.[9]

For detailed synthetic procedures, researchers are encouraged to consult relevant organic chemistry literature.[10][11] It is crucial to characterize the final compound thoroughly using techniques such as FTIR, 1H-NMR, and 13C-NMR to confirm its identity and purity before biological evaluation.[10][12]

For biological assays, a stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). This stock solution is then serially diluted in the appropriate microbiological broth for the experiments.

Core Antimicrobial Susceptibility Testing Protocols

A tiered approach is recommended for evaluating the antimicrobial activity of this compound, starting with the determination of its minimum inhibitory concentration (MIC) and progressing to more detailed characterizations of its bactericidal or bacteriostatic effects. The following protocols are based on established methodologies to ensure data quality and comparability.[13][14][15]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of this compound in a 96-well microtiter plate.[16] Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that prevents visible growth.[14][16]

Experimental Workflow:

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

-

Prepare a 2X stock solution of this compound in Mueller-Hinton Broth (MHB).

-

Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.[18]

-

Add 100 µL of the 2X stock solution to the first column of wells and perform a two-fold serial dilution across the plate.[13]

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[14]

-

Inoculate each well with 100 µL of the diluted bacterial suspension.[18]

-

Include appropriate controls: a positive control (bacteria and broth, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.[16]

-

Determine the MIC by identifying the lowest concentration of the compound with no visible bacterial growth.[16]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[19] This assay is a crucial next step after determining the MIC to understand if the compound is bactericidal or bacteriostatic.

Principle: Following the MIC assay, aliquots are taken from the wells that show no visible growth and are plated on agar plates.[19] The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[20][21]

Experimental Workflow:

Caption: Workflow for MBC determination.

Detailed Protocol:

-

Use the microtiter plates from the completed MIC assay.

-

Select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.[19]

-

Homogenize the contents of each selected well.

-

Plate 100 µL from each of these wells onto separate, appropriately labeled agar plates (e.g., Tryptic Soy Agar).

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on each plate.

-

Calculate the percentage of killing by comparing the colony counts to the initial inoculum count. The MBC is the lowest concentration that kills ≥99.9% of the initial bacterial population.[21]

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterium over time.[22]

Principle: A standardized bacterial suspension is exposed to a constant concentration of the antimicrobial agent (typically at multiples of the MIC).[23] At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria.[23]

Experimental Workflow:

Caption: Workflow for Time-Kill Kinetics Assay.

Detailed Protocol:

-

Prepare flasks or tubes with MHB containing this compound at concentrations of 0X (growth control), 1X, 2X, and 4X the predetermined MIC.

-

Inoculate each flask with a standardized bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.

-

Incubate the cultures at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.[23]

-

Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.

-

Plate the dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours and then count the colonies.

-

Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[24]

Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of a bacterium to an antimicrobial agent.[15][25][26]

Principle: A paper disk impregnated with a known amount of this compound is placed on an agar plate that has been uniformly inoculated with a test bacterium.[26] The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will form around the disk.[27]

Detailed Protocol:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[15]

-

Allow the plate to dry for a few minutes.

-

Aseptically apply paper disks impregnated with a known concentration of this compound to the surface of the agar.

-

Gently press the disks to ensure complete contact with the agar.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the organism.[15]

Data Presentation and Interpretation

The data generated from these assays should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical MIC and MBC Data for this compound

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |

| Staphylococcus aureus ATCC 29213 | 16 | 32 | Bactericidal |

| Escherichia coli ATCC 25922 | 64 | >256 | Bacteriostatic |

| Pseudomonas aeruginosa ATCC 27853 | >256 | >256 | Resistant |

| Candida albicans ATCC 90028 | 32 | 128 | Fungistatic |

Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.[21]

Table 2: Hypothetical Time-Kill Kinetics Data for S. aureus (log10 CFU/mL)

| Time (h) | Growth Control (0X MIC) | 1X MIC (16 µg/mL) | 2X MIC (32 µg/mL) | 4X MIC (64 µg/mL) |

| 0 | 5.70 | 5.71 | 5.69 | 5.70 |

| 2 | 6.50 | 5.10 | 4.50 | 3.80 |

| 4 | 7.30 | 4.20 | 3.10 | <2.00 |

| 8 | 8.50 | 3.10 | <2.00 | <2.00 |

| 24 | 9.20 | <2.00 | <2.00 | <2.00 |

Discussion and Further Steps

The initial screening assays will provide a foundational understanding of the antimicrobial spectrum and potency of this compound. If promising activity is observed (e.g., low MIC values against clinically relevant pathogens), further investigations are warranted. These may include:

-

Mechanism of Action Studies: Investigating how the compound exerts its antimicrobial effect. This could involve assays to assess cell membrane permeability, inhibition of macromolecule synthesis (DNA, RNA, protein), or specific enzyme inhibition.

-

Toxicity Assays: Evaluating the cytotoxic effects of the compound on mammalian cell lines to determine its therapeutic index.

-

In Vivo Efficacy Studies: Testing the compound's effectiveness in animal models of infection.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its antimicrobial activity and pharmacokinetic properties.[28]

Conclusion

This application note provides a robust and systematic framework for the initial investigation of this compound as a potential antimicrobial agent. By adhering to these standardized protocols, researchers can generate reliable and reproducible data to guide the early stages of the drug discovery and development process. The thiazole scaffold continues to be a rich source of biologically active compounds, and a thorough evaluation of novel derivatives like this compound is a critical step in the search for new treatments to combat infectious diseases.

References

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 222-243. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Chemical Reviews. [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 8033. [Link]

-

A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2022). Journal of Pharmaceutical Negative Results, 13, 334-341. [Link]

-

Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. (2023). International Journal of Applied Science and Technology, 6(1). [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]

-

Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

-

M100 | Performance Standards for Antimicrobial Susceptibility Testing. (2026). Clinical and Laboratory Standards Institute. [Link]

-

Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021). RSC Advances, 11(44), 27509-27518. [Link]

-

Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-(((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies. (2023). Antibiotics, 12(11), 1634. [Link]

-

Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (2021). BioMed Research International, 2021, 6618999. [Link]

-

Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute. [Link]

-

Broth microdilution. (n.d.). Wikipedia. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). Pharmaceuticals, 14(10), 1032. [Link]

-

Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

-

MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. [Link]

-

Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). Clinical and Laboratory Standards Institute. [Link]

-

Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021). RSC Advances, 11(44), 27509-27518. [Link]

-

3.6. Time-Kill Kinetics Assay. (2022). Bio-protocol. [Link]

-

The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech. [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. [Link]

-

Disk diffusion test. (n.d.). Wikipedia. [Link]

-

Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. (2024). Journal of Applied Pharmaceutical Science, 14(2), 118-125. [Link]

-

CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). CHAIN Network. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals, 16(7), 1014. [Link]

-

Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. (2009). Bioorganic & Medicinal Chemistry, 17(11), 3795-3801. [Link]

-

Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. [Link]

-

Disk diffusion method. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]

-

Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. (2025). ResearchGate. [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific, 4(5), 18-24. [Link]

-

N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). Pharmaceuticals, 16(1), 131. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

-

M100S - Performance Standards for Antimicrobial Susceptibility Testing. (2017). ResearchGate. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (2019). Molecules, 24(21), 3893. [Link]

-

Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments, (83), e51095. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 5. nih.org.pk [nih.org.pk]

- 6. jchemrev.com [jchemrev.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-4-methylthiazole synthesis - chemicalbook [chemicalbook.com]

- 10. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. protocols.io [protocols.io]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. asm.org [asm.org]

- 16. Broth microdilution - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. microchemlab.com [microchemlab.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 22. actascientific.com [actascientific.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. japsonline.com [japsonline.com]

- 25. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 26. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 27. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 28. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Derivatization of N,N,4-Trimethylthiazol-2-amine for Enhanced Bioactivity

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1] Its prevalence is due to its unique electronic properties and ability to engage in various biological interactions. N,N,4-trimethylthiazol-2-amine is a simple, readily available starting material that presents multiple opportunities for chemical modification to explore new chemical space and enhance biological activity. This document provides a detailed guide for researchers, scientists, and drug development professionals on strategic derivatization approaches for this scaffold. We will explore N-acylation of the exocyclic amine and C-C bond formation at the C5 position of the thiazole ring via Suzuki-Miyaura and Sonogashira cross-coupling reactions. Each strategy is accompanied by a detailed, field-tested protocol, the underlying scientific rationale, and methods for subsequent bioactivity screening.

Introduction: The Rationale for Derivatization

The therapeutic potential of heterocyclic compounds, particularly those containing nitrogen and sulfur, is well-established.[1][2] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[3][4] The parent molecule, this compound, possesses two primary sites amenable to chemical modification, which are critical for tuning its Structure-Activity Relationship (SAR):

-

The Exocyclic Dimethylamino Group: This site can be modified to alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. N-acylation, for instance, introduces an amide bond, a functional group present in approximately 25% of all pharmaceuticals, which can form key hydrogen bonds with biological targets.[5]

-

The C5 Position of the Thiazole Ring: This position is electronically activated and serves as an ideal handle for introducing new substituents via cross-coupling reactions. This allows for the exploration of steric and electronic effects on target engagement, enabling the molecule to access new binding pockets and enhance potency or selectivity.

This guide provides robust protocols for derivatizing these specific sites to generate a diverse chemical library for bioactivity screening.

Synthetic Strategies and Experimental Protocols

A successful derivatization campaign begins with robust and reproducible synthetic chemistry. The following section details three high-impact strategies.

Workflow for Derivatization and Screening

The overall process follows a logical progression from synthesis to biological evaluation.

Caption: High-level workflow from parent compound to lead identification.

Prerequisite: C5-Bromination of the Thiazole Ring

For strategies involving C-C bond formation at the C5 position, the ring must first be activated via halogenation. Bromination is a common and effective choice.

Protocol 2.1: C5-Bromination of this compound

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in chloroform (CHCl₃) or another suitable chlorinated solvent.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer twice with chloroform.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 5-bromo-N,N,4-trimethylthiazol-2-amine, can be purified by column chromatography on silica gel.

Strategy A: N-Acylation of the Exocyclic Amine

Causality: This strategy is designed to replace one of the N-methyl groups with an acyl group, creating a tertiary amide. This modification significantly alters electronic distribution and steric profile, potentially introducing new interactions with a biological target. This is a foundational reaction in organic chemistry for modifying amines.[6][7]

Protocol 2.2: Synthesis of N-acyl-N,4-dimethylthiazol-2-amine Derivatives

This protocol describes a general procedure using an acyl chloride. For less reactive amines or sensitive substrates, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used with a carboxylic acid.

-

Setup: In a dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq). Cool the mixture to 0 °C.

-